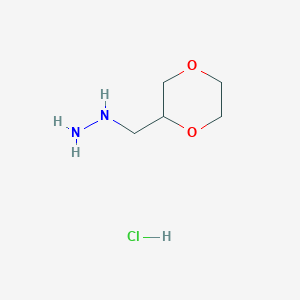

(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride

Description

Introduction to (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride

This compound stands as a notable representative of organonitrogen compounds that incorporate both cyclic ether and hydrazine functionalities within a single molecular framework. The compound exemplifies the intersection of heterocyclic chemistry and hydrazine derivative research, two areas that have historically contributed significantly to pharmaceutical and industrial chemistry development. Its molecular architecture presents a fascinating case study in how different functional groups can be combined to create compounds with potentially unique reactivity patterns and applications.

The structural complexity of this compound lies in its hybrid nature, combining the conformational rigidity of the 1,4-dioxane ring with the nucleophilic reactivity associated with hydrazine functional groups. The methylene linker between these two distinct chemical environments creates opportunities for selective chemical modifications while maintaining the integrity of both structural components. This design principle has become increasingly important in modern synthetic chemistry, where multifunctional molecules are often required for complex synthetic transformations.

Research interest in this compound stems partly from the broader significance of both dioxane-containing molecules and hydrazine derivatives in chemical science. Dioxane systems have long been recognized for their unique conformational properties and their ability to serve as protective groups or structural scaffolds in complex molecule synthesis. Similarly, hydrazine derivatives have established themselves as crucial intermediates in pharmaceutical synthesis and as reactive components in various chemical processes.

Properties

IUPAC Name |

1,4-dioxan-2-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-7-3-5-4-8-1-2-9-5;/h5,7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBLAWWTSMPINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbonylation of 1,2-Glycols with Formaldehyde and Carbon Monoxide

A key industrially relevant method involves reacting carbon monoxide with formaldehyde and a 1,2-glycol (such as ethylene glycol) in the presence of catalytic hydrogen fluoride (HF). This reaction proceeds under moderate temperature (0–100 °C, typically around 25 °C preferred) and carbon monoxide partial pressure (10–4000 psia, optimally 50–2000 psia) conditions to form 1,4-dioxan-2-ones, which are precursors to the dioxane ring system (Table 1).

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 0–100 °C (preferably ~25 °C) | Moderate temperature for optimal yield |

| CO Partial Pressure | 10–4000 psia (preferably 50–2000 psia) | Controls reaction rate and conversion |

| Catalyst | Hydrogen fluoride (catalytic amount) | Essential for catalysis |

| Reactants Molar Ratio | Formaldehyde:1,2-glycol ~1:1 | Balanced for efficient conversion |

| Reaction Time | 30–60 minutes | High conversion within an hour |

| Yield | Up to 90%+ conversion | High efficiency reported |

This process yields 1,4-dioxan-2-one derivatives with high conversion (up to 99%) and yield (~90%) under optimized conditions. The mechanism involves formation of a 4-substituted 1,3-dioxolane intermediate, which subsequently reacts with carbon monoxide to form the dioxanone ring.

Alternative Preparation of 1,4-Dioxane via Dehydration

Another commercial method produces 1,4-dioxane by dehydrating ethylene glycol or polyethylene glycols using sulfuric acid or solid cation exchange resin catalysts at elevated temperatures (above 170 °C) and sub-atmospheric pressures. This continuous process removes water and by-products by distillation, yielding 1,4-dioxane efficiently.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Conditions | Catalyst/ Reagent | Yield/Notes |

|---|---|---|---|---|

| 1. Formation of 1,4-dioxan-2-one | Carbonylation of 1,2-glycol with formaldehyde and CO | 25 °C, 50–2000 psia CO, 30–60 min | Hydrogen fluoride (catalytic) | Up to 90% yield, high conversion |

| 2. Conversion to hydrazine derivative | Hydrazinolysis or nucleophilic substitution | Reflux in ethanol/methanol | Hydrazine hydrate | Efficient substitution |

| 3. Salt formation | Acid-base reaction | Ambient temperature | Hydrochloric acid | Formation of hydrochloride salt |

Research Findings and Analysis

The carbonylation method employing HF catalysis is notable for its mild conditions and high efficiency in producing the dioxane ring precursor, making it suitable for scale-up and industrial synthesis.

Dehydration of glycols under acidic catalysis remains a classical, continuous process for 1,4-dioxane production but involves harsher conditions and longer reaction times.

The hydrazine substitution step benefits from the nucleophilicity of hydrazine hydrate, allowing for straightforward conversion of ester or halide intermediates to the hydrazine derivative, which is then readily converted to the hydrochloride salt for stability.

No regioisomeric complications are reported for the hydrazine substitution on the 1,4-dioxan-2-ylmethyl moiety, simplifying purification.

Chemical Reactions Analysis

Types of Reactions: (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazine moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of reduced hydrazine derivatives.

Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

Organic Synthesis

(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of various hydrazine derivatives and other complex organic molecules. Its unique structure allows it to participate in diverse chemical reactions, including:

- Oxidation: Can be oxidized to form corresponding oxides.

- Reduction: Can be reduced to yield hydrazine derivatives.

- Substitution: Engages in nucleophilic substitution reactions.

Biological Activities

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies are underway to evaluate its efficacy against various microbial strains.

- Anticancer Potential: Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving the inhibition of specific enzymes.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its ability to form covalent bonds with nucleophilic sites on proteins may lead to the development of new drugs targeting specific diseases.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Case Study 2: Anticancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines. The compound was tested against breast and lung cancer cells, demonstrating a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| A549 (Lung) | 30 |

Mechanism of Action

The mechanism of action of (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzymatic activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme function and regulation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Propylhydrazine Hydrochloride (PHC) and (2-Thienylmethyl)hydrazine Hydrochloride (THC)

- Molecular Structures : PHC (C₃H₉ClN₂) and THC (C₆H₉ClN₂S) share the hydrazine hydrochloride backbone but differ in substituents (alkyl vs. heteroaromatic).

- Applications : Both are strong reducing agents in perovskite solar cell fabrication, effectively reducing iodine (I₂) in precursor solutions. PHC achieves 22.6% device efficiency, while THC reaches 23.0% .

- Comparison : (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride’s dioxane ring may offer enhanced solubility in polar solvents compared to PHC’s linear alkyl chain or THC’s thienyl group, though its reducing efficiency in similar systems remains unquantified in available literature .

Phenethylhydrazine Dihydrochloride

- Structure : C₈H₁₄Cl₂N₂, featuring a phenethyl group.

- Applications : Used in synthesizing psychoactive agents (e.g., phenelzine derivatives) and as a biochemical intermediate .

- Key Difference : The aromatic phenyl group in phenethylhydrazine contrasts with the dioxane ring in the target compound, leading to divergent reactivity in aromatic substitution vs. ether-mediated reactions .

2-Naphthylhydrazine Hydrochloride

- Structure : C₁₀H₁₁ClN₂, containing a naphthalene moiety.

- Applications: Employed in dye synthesis and as a chelating agent. Its planar aromatic structure enables π-π stacking, unlike the non-aromatic dioxane ring .

Functional Analogs in Biomedical and Material Science

(Oxolan-2-ylmethyl)hydrazine Dihydrochloride

- Structure : C₅H₁₄Cl₂N₂O, with a tetrahydrofuran (THF) ring instead of dioxane.

- Applications : Used in macrocyclic compound synthesis and as a ligand in coordination chemistry. The THF ring’s smaller size may confer higher ring strain compared to dioxane, altering reaction kinetics .

3-(2'-Heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one Derivatives

- Synthesis: Derived from hydrazine hydrate or phenylhydrazine, these compounds exhibit antimicrobial activity. Their quinazolinone core provides a rigid scaffold absent in the target compound .

Physicochemical and Reactivity Comparison

Reactivity with Carbonyl Groups

- This compound’s hydrazine group reacts with carbonyls to form hydrazones, akin to 2,4,5-trimethoxybenzaldehyde-2,4-dimethylphenyl hydrazine . However, the dioxane ring’s electron-donating ether oxygen may modulate nucleophilicity differently than aryl or alkyl substituents .

Solubility and Stability

Data Table: Comparative Analysis of Key Hydrazine Derivatives

Biological Activity

(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a dioxane ring structure, which is known to enhance solubility and stability, making it a valuable candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both bacterial and fungal strains, demonstrating significant inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for certain bacteria were reported to be in the range of 4–8 μg/mL, indicating its potential as an antimicrobial agent .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The hydrazine moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which play a crucial role in microbial cell death . Additionally, the compound may inhibit key enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication processes.

Case Studies

- Antifungal Activity : In a controlled study, this compound was tested against Candida albicans, revealing potent antifungal properties with an MIC of 0.5 μg/mL. This suggests a strong potential for development into antifungal therapies .

- Antibacterial Activity : Another study focused on the compound's effects against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly reduced bacterial viability at concentrations as low as 4 μg/mL, showcasing its potential as an antibacterial agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| (1,4-Dioxan-2-ylmethyl)hydrazine HCl | Yes | 4–8 | Effective against bacteria and fungi |

| 1-(1,4-Dioxan-2-ylmethyl)-2-ethyl-4-methylimidazole | Yes | 8–16 | Broader spectrum but less potent |

| (1,4-Dioxan-2-yl)methanol | Limited | >16 | Lower efficacy in antimicrobial tests |

Absorption and Metabolism

Pharmacokinetic studies suggest that this compound is well absorbed when administered orally. Its bioavailability is influenced by its solubility properties due to the dioxane ring. However, detailed metabolism studies are still required to fully understand its pharmacokinetic profile and potential interactions with liver enzymes .

Toxicological Profile

Initial toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. In vivo studies showed no acute toxicity in animal models at doses up to 2000 mg/kg . Long-term toxicity studies are necessary to ensure safety for clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves reacting 1,4-dioxane-2-carbaldehyde with hydrazine hydrate under acidic conditions (e.g., HCl). Key parameters include:

- Temperature : Maintain below 40°C to prevent decomposition of the hydrazine intermediate .

- Solvent : Use anhydrous ethanol or methanol to minimize side reactions.

- Purification : Recrystallize from a 1:1 ethanol-water mixture to isolate the hydrochloride salt .

Q. Which analytical techniques are recommended for quantifying this compound and assessing purity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water:acetonitrile (90:10), UV detection at 254 nm .

- FT-IR : Key peaks include N-H stretching (~3200 cm⁻¹), C-N (1250 cm⁻¹), and C-O-C (1120 cm⁻¹) from the dioxane ring .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (C: 40.6%, H: 5.7%, N: 13.5%, Cl: 11.2%) .

Q. What safety protocols are critical when handling this compound, given its structural similarity to phenylhydrazine derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) .

- Toxicity Mitigation : Monitor for hemolytic anemia (common in hydrazine derivatives) via regular blood tests in animal studies .

Advanced Research Questions

Q. How can experimental designs optimize this compound for pharmacological applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents to the dioxane ring (e.g., fluorine at position 3) to enhance bioavailability, as seen in fluorinated benzylhydrazine analogs .

- In Vivo Testing : Administer doses of 10–50 mg/kg in rodent models, monitoring renal clearance and CNS penetration .

- Stability Studies : Assess pH-dependent degradation (e.g., 0.1 M HCl vs. PBS) using accelerated stability testing (40°C/75% RH for 30 days) .

Q. How should researchers address contradictions in reported stability data for hydrazine-dioxane hybrids?

- Methodological Answer :

- Root-Cause Analysis : Compare degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the hydrazine moiety vs. dioxane ring opening) .

- Environmental Factors : Replicate conflicting studies under controlled humidity and light conditions to isolate degradation triggers .

- Cross-Validation : Use DFT calculations (B3LYP/6-31G*) to predict bond dissociation energies and identify labile regions in the molecule .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the hydrazine group as a flexible ligand. Target enzymes like monoamine oxidase (PDB ID: 2BXR) to predict inhibitory activity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in aqueous and lipid bilayer environments .

- ADMET Prediction : Employ SwissADME to estimate logP (predicted ~1.2), BBB permeability, and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.